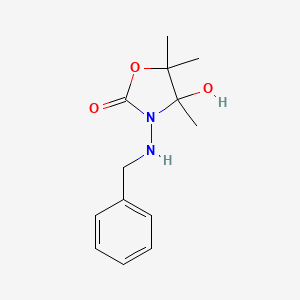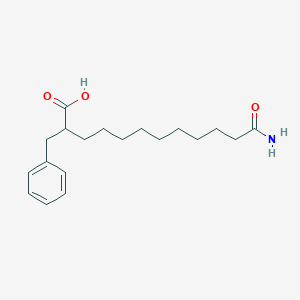
2-(benzylsulfonyl)-4,6-dinitrobenzonitrile
Vue d'ensemble
Description
2-(benzylsulfonyl)-4,6-dinitrobenzonitrile (BDN) is a synthetic compound that has received significant attention in scientific research due to its potential as an effective herbicide. BDN belongs to the group of dinitroaniline herbicides, which are widely used in agriculture to control broadleaf and grassy weeds.
Mécanisme D'action
2-(benzylsulfonyl)-4,6-dinitrobenzonitrile acts as a microtubule-disrupting agent by binding to the β-tubulin subunit of microtubules, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network results in the inhibition of cell division and growth.
Biochemical and Physiological Effects
This compound has been shown to cause a range of biochemical and physiological effects in plants. These include the inhibition of root growth, reduction in chlorophyll content, and disruption of the cytoskeleton. This compound has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylsulfonyl)-4,6-dinitrobenzonitrile is a potent herbicide that can be used at low concentrations, making it an attractive option for lab experiments. However, its high toxicity and potential for environmental contamination limit its use in field trials. Additionally, this compound is not selective in its herbicidal activity and can damage non-target plants.
Orientations Futures
Future research on 2-(benzylsulfonyl)-4,6-dinitrobenzonitrile could focus on the development of more selective herbicides based on the this compound scaffold. This could involve the modification of the chemical structure of this compound to enhance its selectivity and reduce its toxicity. Additionally, the potential use of this compound as a fungicide and insecticide could be further explored. Finally, the environmental impact of this compound and its metabolites could be investigated to determine its suitability for use in agriculture.
Applications De Recherche Scientifique
2-(benzylsulfonyl)-4,6-dinitrobenzonitrile has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound works by inhibiting the growth of plant cells by disrupting the microtubule network, which is essential for cell division. This compound has also been investigated for its potential as a fungicide and insecticide.
Propriétés
IUPAC Name |
2-benzylsulfonyl-4,6-dinitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)24(22,23)9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFRYZAVSLGLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-anilino-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4290822.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one](/img/structure/B4290826.png)

![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(3-nitrophenyl)acetamide]](/img/structure/B4290849.png)
![2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide](/img/structure/B4290852.png)
![2-[(4-fluorophenyl)thio]-4,6-dinitrobenzamide](/img/structure/B4290854.png)
![1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)
![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)
![8-chloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4290884.png)

![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B4290905.png)
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4290913.png)
